(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride

Medicinal Chemistry DPP-4 Inhibition Structure-Activity Relationship

(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride (CAS 332061-88-8) is a chiral, non-proteinogenic beta-amino acid derivative with a molecular formula of C11H13ClN2O2 and a molecular weight of 240.69 g/mol. It is classified as a beta-homophenylalanine analogue, a scaffold that has been extensively investigated for the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

Molecular Formula C11H13ClN2O2
Molecular Weight 240.68 g/mol
CAS No. 332061-88-8
Cat. No. B3424126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride
CAS332061-88-8
Molecular FormulaC11H13ClN2O2
Molecular Weight240.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(CC(=O)O)N)C#N.Cl
InChIInChI=1S/C11H12N2O2.ClH/c12-7-9-3-1-8(2-4-9)5-10(13)6-11(14)15;/h1-4,10H,5-6,13H2,(H,14,15);1H/t10-;/m0./s1
InChIKeyXQQBWUZSLDACSS-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride (CAS 332061-88-8): Chiral Beta-Amino Acid Scaffold for DPP-4 Inhibitor Development


(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride (CAS 332061-88-8) is a chiral, non-proteinogenic beta-amino acid derivative with a molecular formula of C11H13ClN2O2 and a molecular weight of 240.69 g/mol [1]. It is classified as a beta-homophenylalanine analogue, a scaffold that has been extensively investigated for the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes [2]. The compound features a stereospecific (S)-configured beta-amino group and a para-cyanophenyl moiety, which are critical for its utility as a chiral building block in medicinal chemistry .

Why Structural Specificity of (S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride Matters in DPP-4 Inhibitor Design


Within the beta-homophenylalanine class, subtle variations in the aromatic substitution pattern and stereochemistry lead to significant differences in DPP-4 inhibitory potency and selectivity [1]. The 4-cyano group on the phenyl ring of this specific compound offers a distinct electronic and steric profile compared to other halogenated (e.g., 2,5-difluoro) or unsubstituted phenyl analogues, which directly impacts binding affinity within the S1 hydrophobic pocket of the DPP-4 enzyme [2]. Therefore, substituting this compound with a generic or differently substituted beta-homophenylalanine derivative cannot guarantee the same structure-activity relationship (SAR) outcomes or lead optimization trajectory in a drug discovery program [3].

Quantitative Evidence for Selecting (S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride Over Its Analogs


Differentiation in Aromatic Substitution: Cyano vs. Fluoro Phenyl Groups in Beta-Homophenylalanine DPP-4 Inhibitors

The 4-cyanophenyl moiety of (S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride represents a distinct structural class compared to the widely reported 2,5-difluoro and 2,4,5-trifluoro substituted beta-homophenylalanine analogues. While the difluoro and trifluoro analogues have demonstrated DP-IV inhibitory activities with IC50 values of 270 nM and 119 nM, respectively [1], the 4-cyanophenyl group provides an alternative pharmacophore for exploring the S1 pocket of DPP-4. This difference in electronic and steric properties can lead to divergent selectivity profiles and pharmacokinetic behaviors in downstream lead optimization efforts [2].

Medicinal Chemistry DPP-4 Inhibition Structure-Activity Relationship

Defined (S)-Stereochemistry as a Critical Parameter for Enantioselective Binding and Potency

(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride is supplied as a single, defined (S)-enantiomer with a typical purity of ≥98% . The beta-amino group's stereochemistry is a fundamental determinant of biological activity within the DPP-4 inhibitor class. Research on related beta-homophenylalanine-based inhibitors confirms that the (S)-configuration is essential for forming key hydrogen bonding interactions with Tyr662, Glu205, and Glu206 in the active site of DPP-4 [1]. The use of the racemic mixture or the (R)-enantiomer would result in significantly reduced or abolished potency against the target enzyme.

Chiral Synthesis Stereoselectivity Drug Discovery

Beta-Amino Acid Scaffold for Metabolic Stability Compared to Alpha-Amino Acid Analogues

The beta-amino acid backbone of (S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride provides a fundamental advantage over standard alpha-amino acids like L-4-cyanophenylalanine. The beta-amino acid structure is inherently more resistant to enzymatic degradation by proteases and peptidases, which are designed to cleave alpha-peptide bonds [1]. This class-level property has been exploited in the development of DPP-4 inhibitors to achieve improved metabolic stability and extended half-life in vivo [2]. For instance, optimization programs specifically targeting beta-homophenylalanine cores have yielded preclinical candidates with attractive pharmacokinetic profiles, a feat not readily achievable with alpha-amino acid starting materials [3].

Peptidomimetics Metabolic Stability Pharmacokinetics

Validated Research Applications for (S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride


Lead Optimization of DPP-4 Inhibitors for Type 2 Diabetes

This compound serves as an advanced chiral intermediate for synthesizing novel DPP-4 inhibitors. Its beta-homophenylalanine core and 4-cyanophenyl substituent are directly aligned with established DPP-4 pharmacophore models, enabling the rational design of potent and selective candidates for treating type 2 diabetes [1]. Researchers can use this scaffold to explore new P2 binding moieties while maintaining the critical S1 pocket interactions, as demonstrated by the optimization of related beta-homophenylalanine inhibitors that achieved excellent efficacy in oral glucose tolerance tests [2].

Synthesis of Metabolically Stable Peptidomimetics

Due to its non-proteinogenic beta-amino acid backbone, (S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride is a preferred building block for constructing peptidomimetics with enhanced resistance to proteolytic degradation [1]. This application is critical for developing peptide-based therapeutics or biological probes with extended half-lives in physiological environments [3]. The defined (S)-stereochemistry ensures the correct conformation for target interactions [2].

Expanding Chemical Space in Medicinal Chemistry SAR Studies

The 4-cyanophenyl group provides a distinct physicochemical profile compared to the more commonly used fluorinated phenyl groups in DPP-4 inhibitor research [1]. This compound allows medicinal chemists to systematically explore structure-activity relationships (SAR) around the S1 binding pocket of DPP-4, offering a strategic alternative to circumvent existing patent landscapes or to fine-tune selectivity and off-target profiles [3]. Its use can generate novel intellectual property for pharmaceutical development.

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